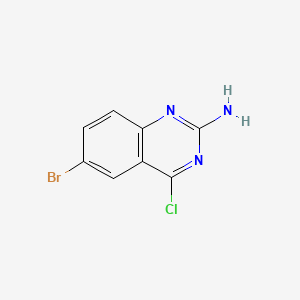

6-Bromo-4-chloroquinazolin-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-bromo-4-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVSCRJHRCUILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696258 | |

| Record name | 6-Bromo-4-chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260862-26-7 | |

| Record name | 6-Bromo-4-chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 6-Bromo-4-chloroquinazolin-2-amine

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 6-Bromo-4-chloroquinazolin-2-amine. We will delve into the strategic importance of the quinazoline scaffold, provide a plausible and detailed synthetic protocol for this specific derivative, and explore its potential in the landscape of modern therapeutics.

Introduction: The Quinazoline Core - A Cornerstone in Medicinal Chemistry

The quinazoline skeleton, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets. The inherent versatility of the quinazoline ring system has led to the development of numerous clinically successful drugs, particularly in the realm of oncology.

This compound represents a key intermediate and a potential pharmacophore in its own right. The strategic placement of the bromine atom at the 6-position can enhance binding affinity and modulate pharmacokinetic properties. The chlorine atom at the 4-position serves as a versatile synthetic handle, readily displaced by various nucleophiles to generate a library of derivatives. Finally, the 2-amine group offers a crucial point for further functionalization or can directly participate in hydrogen bonding interactions with target proteins.

Physicochemical Properties and Structural Elucidation

While extensive experimental data for this compound is not widely published, we can infer its key properties based on its structure and data from closely related analogues.

| Property | Value | Source/Basis |

| CAS Number | 1260862-26-7 | [1] |

| Molecular Formula | C₈H₅BrClN₃ | Calculated |

| Molecular Weight | 258.50 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. Freezer storage at -20°C is recommended. | [1] |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline

The initial step involves the conversion of the corresponding dione to the dichloro intermediate. This is a standard transformation in quinazoline chemistry.

Protocol:

-

To a stirred suspension of 6-bromoquinazolin-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents), add N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-bromo-2,4-dichloroquinazoline.

Rationale: The use of phosphorus oxychloride is a classic method for converting hydroxyl groups on heterocyclic rings to chlorine atoms. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

Step 2: Selective Amination at the 2-Position

The key to synthesizing the target compound is the selective amination at the C2 position. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution. However, by carefully controlling the reaction conditions, selective amination at C2 can be achieved.

Protocol:

-

Dissolve 6-bromo-2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as dioxane or THF.

-

To this solution, add a solution of ammonia in the chosen solvent (e.g., 2 M ammonia in dioxane, 1.5-2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Rationale: The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazolines can be influenced by the nature of the nucleophile and the reaction conditions. While the C4 position is generally more electrophilic, using a less hindered and highly reactive nucleophile like ammonia under controlled temperature can favor substitution at the C2 position.

Potential Applications in Drug Discovery

The this compound scaffold holds significant promise as a building block for the synthesis of potent and selective inhibitors of various therapeutic targets. The broader class of quinazolines has demonstrated a wide range of biological activities.

-

Anticancer Activity: Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, gefitinib and erlotinib are quinazoline-based drugs that target the epidermal growth factor receptor (EGFR) tyrosine kinase. The 6-bromo substitution has been shown in some cases to enhance the antiproliferative activity of quinazoline-based compounds.

-

Anti-inflammatory Activity: Quinazoline derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing inhibition of key inflammatory mediators.

-

Antimicrobial Activity: The quinazoline scaffold has been explored for the development of novel antibacterial and antifungal agents.

The 2-amino group of the title compound can be further derivatized to introduce various side chains, allowing for the fine-tuning of biological activity and pharmacokinetic properties. This makes this compound a valuable starting material for generating diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[1]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis is achievable through established chemical transformations. Its versatile structure, featuring multiple points for diversification, makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, most notably cancer. The insights and proposed protocols within this guide are intended to empower researchers to explore the full potential of this promising quinazoline derivative.

References

-

Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 247–256. [Link]

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2), 014.

-

PubChem. 6-Bromo-4-chloro-quinazoline. [Link]

Sources

6-Bromo-4-chloroquinazolin-2-amine CAS number and identifiers

An In-Depth Technical Guide to 6-Bromo-4-chloroquinazolin-2-amine

This technical guide provides a comprehensive overview of this compound, a halogenated quinazoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide will delve into the essential identifiers, chemical properties, a proposed synthetic pathway, potential applications, and safety considerations for this specific compound, providing a foundational resource for scientists working with this molecule.

Core Identifiers and Chemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The primary identifiers and computed chemical properties for this compound are summarized below.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source |

| CAS Number | 1260862-26-7 | [1] |

| Molecular Formula | C₈H₅BrClN₃ | [1] |

| Molecular Weight | 258.5 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Bromo-4-chloro-quinazolin-2-ylamine; 2-Quinazolinamine, 6-bromo-4-chloro- | [1] |

| Storage Conditions | Keep in dark place, Sealed in dry, Store in freezer, under -20°C | [1] |

Proposed Synthesis Pathway

Causality and Rationale for the Proposed Synthesis:

The pathway is designed for efficiency and regioselectivity.

-

Starting Material: 2-Amino-5-bromobenzonitrile is selected as the starting material because it already contains the necessary bromine at the desired position and a nitrile group that can be readily converted into the 2-amino-4-oxo intermediate.

-

Cyclization: Reaction with a source of carbon and nitrogen, such as urea or potassium cyanate, is a standard method for forming the pyrimidine ring of the quinazoline system. This step creates the 2-amino-6-bromoquinazolin-4(3H)-one intermediate.

-

Chlorination: The hydroxyl group at the 4-position of the quinazolinone intermediate is susceptible to conversion to a chlorine atom using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial step as the 4-chloro group is an excellent leaving group, enabling subsequent nucleophilic substitution reactions. This step is a well-documented and robust transformation in quinazoline chemistry.[4][5]

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-6-bromoquinazolin-4(3H)-one

-

To a round-bottom flask, add 2-amino-5-bromobenzonitrile (1 equivalent) and urea (3-5 equivalents).

-

Heat the mixture to 180-200°C for 2-4 hours. The reaction mixture will melt and then solidify.

-

Cool the reaction to room temperature.

-

Add a hot aqueous solution of sodium hydroxide (e.g., 2M NaOH) to the solid and stir to break up the mass.

-

Filter the hot solution to remove insoluble byproducts.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 5-6 to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-6-bromoquinazolin-4(3H)-one.

Step 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline (Intermediate for subsequent amination) Note: This step creates a related intermediate, which would then be selectively aminated. A more direct route to the title compound may exist, but this common pathway highlights the chemistry. A direct chlorination of the quinazolinone from Step 1 is the most direct path.

-

Suspend 2-amino-6-bromoquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1 equivalents).

-

Heat the mixture to reflux (approximately 110°C) for 3-5 hours, monitoring the reaction by TLC.[4]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-2,4-dichloroquinazoline.

Step 3: Selective Amination to this compound This step is inferred, as the title compound is a 2-amine. The synthesis would likely proceed through a 2,4-dichloro intermediate followed by selective amination, or through a route that preserves the 2-amino group while chlorinating the 4-position.

A more direct chlorination of 2-amino-6-bromoquinazolin-4(3H)-one would be the preferred industrial method.

-

Suspend 2-amino-6-bromoquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and carefully quench by pouring it onto ice.

-

Neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

Applications in Research and Drug Development

The quinazoline core is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[6] While specific biological data for this compound is not extensively published, its structure suggests significant potential as a key intermediate for synthesizing novel therapeutic agents.

Anticancer Agent Development

Quinazoline derivatives are famously known as kinase inhibitors, with several approved drugs (e.g., Gefitinib, Erlotinib) targeting the Epidermal Growth Factor Receptor (EGFR).[7] The 6-bromo substitution on the quinazoline ring has been linked to enhanced antiproliferative action.[2] This compound serves as a valuable building block for creating libraries of substituted quinazolines for screening against various cancer cell lines and kinases.

Antimicrobial Applications

Derivatives of 6-bromo-4-quinazolinone have been investigated for their antibacterial and antifungal properties.[7] The core structure can be modified to develop new agents to combat drug-resistant pathogens. The presence of reactive chloro and amino groups on this compound allows for diverse chemical modifications to explore structure-activity relationships in antimicrobial discovery.[6][8]

Diagram: Role as a Chemical Scaffold

Caption: Versatility of the core compound as a scaffold.

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic aromatic proton signals, with splitting patterns determined by the substitution on the benzene ring. The amine protons would likely appear as a broad singlet. ¹³C NMR would confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern would be characteristic of a molecule containing both bromine and chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region) and C=N and C=C stretching of the quinazoline ring system.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for the closely related compound 6-Bromo-4-chloroquinazoline (CAS 38267-96-8), it should be handled as a hazardous substance.[9]

Table 2: GHS Hazard Information (Inferred from 6-Bromo-4-chloroquinazoline)

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |

Source:[9]

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its quinazoline core, substituted with reactive functional groups, makes it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications in oncology and infectious diseases. While detailed experimental data on this specific molecule is sparse, this guide provides a robust framework based on the established chemistry of related compounds, offering researchers the foundational knowledge needed to work with this promising molecule.

References

- Supporting Information for a relevant chemical synthesis. (Note: A generic reference as no direct synthesis was found for the target compound).

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).

- de Oliveira, R. S., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1406–1416.

- Fisher Scientific. (2012).

- Benchchem. The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.

- Guidechem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?

- PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline.

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- Thermo Fisher Scientific. (n.d.).

- Benchchem. N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine.

- SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- ChemScene. 6-Bromo-2-chloroquinazoline.

- Sigma-Aldrich.

- ResearchGate. (2025). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline.

- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- Medires. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h).

- SCIREA. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H).

- National Institutes of Health (NIH). (2024).

- PubChemLite. 6-bromo-4-chloro-2-methylquinazoline (C9H6BrClN2).

- ChemicalBook. (n.d.). This compound CAS#: 1260862-26-7.

- Labsolu. 6-Bromo-2-chloroquinazolin-4-amine.

- ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

Sources

- 1. This compound CAS#: 1260862-26-7 [amp.chemicalbook.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. download.atlantis-press.com [download.atlantis-press.com]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mediresonline.org [mediresonline.org]

- 9. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Quinazoline Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. Their central role in signal transduction pathways, which govern cell growth, differentiation, and survival, makes them prime candidates for therapeutic intervention. Among the various chemical scaffolds explored for kinase inhibition, the quinazoline nucleus has proven to be a remarkably versatile and effective framework. This technical guide provides a comprehensive overview of quinazoline derivatives as kinase inhibitors, delving into their mechanism of action, structure-activity relationships, and clinical significance. We will explore the journey of these compounds from foundational chemical structures to FDA-approved drugs that have reshaped the landscape of cancer treatment. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and insights into the ongoing evolution of this important class of therapeutic agents.

The Central Role of Protein Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins.[1][2] This process, known as phosphorylation, acts as a molecular switch, modulating the activity, localization, and interaction of proteins.[3] Kinases are integral components of complex signaling networks that regulate a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, motility, and apoptosis.[2]

Given their pivotal role, it is not surprising that aberrant kinase activity is a hallmark of many diseases, most notably cancer.[1][2] The dysregulation of kinase signaling can lead to uncontrolled cell growth, survival, and metastasis.[2][4] Consequently, targeting protein kinases has become a major focus of modern drug discovery, with numerous kinase inhibitors receiving FDA approval for the treatment of various cancers.[1]

Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway.

The Quinazoline Scaffold: A Privileged Heterocycle in Kinase Inhibition

The quinazoline is an aromatic heterocyclic scaffold composed of a fused pyrimidine and a benzene ring.[4] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases.[1][4] The quinazoline core has emerged as a particularly successful framework for the development of potent and selective kinase inhibitors.[5][6]

The success of the quinazoline scaffold can be attributed to several key features:

-

ATP-Mimetic Nature: The quinazoline ring system can effectively mimic the purine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases.[1]

-

Structural Versatility: The quinazoline core provides multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][7]

-

Favorable Physicochemical Properties: Quinazoline derivatives can be synthesized with drug-like properties, including good oral bioavailability and metabolic stability.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The majority of quinazoline-based kinase inhibitors function as ATP-competitive inhibitors. They exert their therapeutic effect by binding to the ATP-binding pocket of the target kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[1][4]

The binding of a typical 4-anilinoquinazoline inhibitor to the kinase active site is characterized by a specific set of interactions:

-

Hinge Region Interaction: The N1 atom of the quinazoline ring forms a crucial hydrogen bond with the backbone amide of a conserved methionine residue in the "hinge" region of the kinase domain.[4] This interaction is a key anchor for the inhibitor.

-

Hydrophobic Interactions: The anilino moiety at the 4-position of the quinazoline ring extends into a hydrophobic pocket, contributing to the inhibitor's affinity and selectivity.[4][8]

-

Solvent-Exposed Region: Substituents at the 6 and 7-positions of the quinazoline ring are typically directed towards the solvent-exposed region, providing opportunities for modification to improve solubility and other pharmacokinetic properties.[4]

Caption: Key interactions of a quinazoline inhibitor within the kinase ATP-binding site.

Structure-Activity Relationship (SAR) of Quinazoline Derivatives

The biological activity of quinazoline-based kinase inhibitors is highly dependent on the nature and position of substituents on the quinazoline core and the 4-anilino moiety.[8] Extensive SAR studies have provided valuable insights for the design of more potent and selective inhibitors.

Key SAR Insights:

-

The 4-Anilino Moiety: The presence of an aniline or a similar lipophilic group at the 4-position is crucial for high-affinity binding to the ATP pocket.[8]

-

Substitutions on the Anilino Ring: Small, hydrophobic substituents on the anilino ring can enhance potency.[8]

-

Substitutions at the 6 and 7-Positions: These positions are tolerant to a wide range of substituents, which can be used to modulate solubility, cell permeability, and target selectivity.

-

Irreversible Inhibition: The introduction of an electrophilic group, such as an acrylamide moiety, at the 6-position can lead to the formation of a covalent bond with a cysteine residue in the active site, resulting in irreversible inhibition.[2] This is the mechanism of action for second-generation EGFR inhibitors like afatinib.[2]

FDA-Approved Quinazoline-Based Kinase Inhibitors: A Clinical Snapshot

The clinical success of quinazoline derivatives as kinase inhibitors is exemplified by the number of drugs that have received FDA approval for the treatment of various cancers. These drugs have significantly improved patient outcomes, particularly in cancers driven by specific kinase mutations.

| Drug Name (Brand Name) | Primary Kinase Target(s) | FDA-Approved Indications (Selected) |

| Gefitinib (Iressa®) | EGFR | Non-small cell lung cancer (NSCLC) with EGFR mutations[1][5][9] |

| Erlotinib (Tarceva®) | EGFR | NSCLC, Pancreatic Cancer[1][5][9] |

| Lapatinib (Tykerb®) | EGFR, HER2 | HER2-positive breast cancer[1][5][9] |

| Afatinib (Gilotrif®) | EGFR (irreversible) | NSCLC with EGFR mutations[2][10] |

| Vandetanib (Caprelsa®) | VEGFR, EGFR, RET | Medullary thyroid cancer[5][9] |

| Dacomitinib (Vizimpro®) | EGFR (irreversible) | NSCLC with EGFR mutations[2][10] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A fundamental experiment in the development of kinase inhibitors is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a quinazoline derivative against a target kinase.

Materials:

-

Recombinant active kinase

-

Kinase substrate (peptide or protein)

-

ATP (radiolabeled or non-radiolabeled)

-

Test compound (quinazoline derivative)

-

Assay buffer

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the assay buffer, the kinase, and the test compound at various concentrations.

-

Initiation of Reaction: Add the kinase substrate and ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for phosphorylation to occur.

-

Termination of Reaction: Stop the reaction by adding a stop solution or by other appropriate means.

-

Detection: Quantify the extent of substrate phosphorylation using a suitable detection method.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Future Directions and Emerging Trends

The field of quinazoline-based kinase inhibitors continues to evolve, with ongoing research focused on several key areas:

-

Overcoming Drug Resistance: The development of next-generation inhibitors that are active against mutant kinases that confer resistance to existing drugs is a major priority.

-

Improving Selectivity: Designing inhibitors with improved selectivity for the target kinase over other kinases can reduce off-target effects and improve the therapeutic window.

-

Targeting Novel Kinases: The quinazoline scaffold is being explored for the inhibition of other kinase targets beyond EGFR and VEGFR, including those involved in inflammatory and neurodegenerative diseases.

-

Multi-target Inhibitors: The development of quinazoline derivatives that can simultaneously inhibit multiple kinases involved in a disease process is a promising strategy.[7]

Conclusion

Quinazoline derivatives have firmly established themselves as a cornerstone of modern kinase inhibitor drug discovery. Their remarkable versatility, favorable drug-like properties, and proven clinical efficacy have made them an indispensable tool in the fight against cancer and other diseases. As our understanding of kinase biology deepens and medicinal chemistry techniques advance, the quinazoline scaffold is poised to remain at the forefront of therapeutic innovation for years to come.

References

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024-02-16). MDPI. Retrieved from [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024-02-16). PubMed Central. Retrieved from [Link]

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). Springer.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022-01-01). NIH. Retrieved from [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023-01-01). MDPI. Retrieved from [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013-01-01). PubMed. Retrieved from [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. (2024-01-01). ResearchGate. Retrieved from [Link]

-

exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025-05-27). ResearchGate. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022-01-01). Arabian Journal of Chemistry. Retrieved from [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022-03-31). PMC - NIH. Retrieved from [Link]

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026-01-21). MDPI. Retrieved from [Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023-07-08). PubMed. Retrieved from [Link]

-

Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (2023-04-18). NIH. Retrieved from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2014-01-01). PMC - PubMed Central. Retrieved from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022-01-01). MDPI. Retrieved from [Link]

-

Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. (2024-01-01). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022-01-01). NIH. Retrieved from [Link]

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2016-01-01). Royal Society of Chemistry.

-

Structure-activity relationship of the quinazoline series. Potential... (2022-01-01). ResearchGate. Retrieved from [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021-01-01). PMC - NIH. Retrieved from [Link]

Sources

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Bromo-Quinazoline Compounds: A Technical Guide for Drug Discovery

Abstract

The quinazoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of clinically approved therapeutics. The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to significantly enhance the biological activity of these compounds, making them a compelling class of molecules for targeted drug discovery. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for 6-bromo-quinazoline derivatives. We will delve into the established and emerging targets in oncology, neurodegenerative diseases, and infectious diseases, providing the scientific rationale and experimental frameworks for their validation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to accelerate the exploration of this promising chemical space.

The 6-Bromo-Quinazoline Scaffold: A Privileged Motif in Drug Design

The quinazoline core, a bicyclic aromatic heterocycle, offers a versatile platform for the design of targeted therapies. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, allows for high-affinity binding to a diverse range of biological targets. The introduction of a bromine atom at the 6-position further modulates the electronic and steric properties of the molecule, often leading to enhanced potency and selectivity.[1][2] Studies have demonstrated that the presence of a halogen at this position can significantly improve the anticancer effects of quinazoline derivatives.[2]

This guide will explore the therapeutic landscape of 6-bromo-quinazoline compounds by dissecting their interactions with key biological targets and providing the necessary tools to validate these interactions in a laboratory setting.

Oncological Targets: Beyond EGFR Inhibition

The most well-documented therapeutic application of 6-bromo-quinazoline derivatives is in the realm of oncology, primarily as inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR): The Archetypal Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A substantial body of research has established 6-bromo-quinazoline derivatives as potent inhibitors of EGFR.[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2]

Signaling Pathway: EGFR

Caption: EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline compounds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Targeting Angiogenesis

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several quinazoline-based compounds have been identified as potent inhibitors of VEGFR-2, and the inclusion of a 6-bromo substituent can contribute to this activity.[4][5] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.

Signaling Pathway: VEGFR-2

Caption: VEGFR-2 signaling cascade and its inhibition by 6-bromo-quinazoline derivatives.

Human Epidermal Growth Factor Receptor 2 (HER2): A Key Player in Breast Cancer

HER2, another member of the EGFR family, is overexpressed in a significant portion of breast cancers and is associated with aggressive disease and poor prognosis. Dual inhibitors that target both EGFR and HER2 have shown clinical efficacy. The 6-bromo-quinazoline scaffold has been explored for the development of such dual inhibitors.[6]

Signaling Pathway: HER2

Caption: HER2 signaling network and its disruption by 6-bromo-quinazoline compounds.

Tubulin: A Non-Kinase Anticancer Target

Beyond kinase inhibition, quinazoline derivatives have been shown to target the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[7] Some of these compounds act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. The exploration of 6-bromo-quinazoline derivatives as tubulin inhibitors represents a promising avenue for the development of novel anticancer agents with a distinct mechanism of action.

Table 1: Cytotoxic Activity of Representative 6-Bromo-Quinazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | MCF-7 (Breast) | 0.53 | [3] |

| 5b | SW480 (Colon) | 1.95 | [3] |

| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [1][2] |

| 8a | SW480 (Colon) | 17.85 ± 0.92 | [1][2] |

Neurodegenerative Disorders: A New Frontier

While the primary focus has been on oncology, emerging evidence suggests that quinazoline derivatives may hold therapeutic potential for neurodegenerative disorders such as Alzheimer's disease. The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands, and the quinazoline scaffold is well-suited for this purpose.

Potential Targets in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Key enzymes involved in Aβ production and tau phosphorylation, as well as neurotransmitter-degrading enzymes, represent potential targets. While direct evidence for 6-bromo-quinazoline derivatives is still emerging, the broader class of quinazolines has been investigated as inhibitors of:

-

Beta-secretase (BACE1): A key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).

-

Cholinesterases (AChE and BChE): Enzymes that degrade the neurotransmitter acetylcholine, which is depleted in Alzheimer's patients.

-

Monoamine Oxidases (MAO-A and MAO-B): Enzymes involved in the degradation of neurotransmitters, with MAO-B inhibitors showing some clinical benefit in neurodegenerative diseases.

Further investigation into the potential of 6-bromo-quinazoline compounds to modulate these targets is warranted.

Antimicrobial and Anti-inflammatory Applications

Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[2]

Antimicrobial Activity

The emergence of drug-resistant pathogens poses a significant global health threat. 6-Bromo-quinazoline derivatives have been investigated for their antibacterial and antifungal properties. The exact mechanisms of action are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Anti-inflammatory Potential

Chronic inflammation is a key component of many diseases. Some 6-bromo-quinazoline derivatives have shown promising anti-inflammatory activity, suggesting their potential for the treatment of inflammatory disorders.[8]

Experimental Protocols for Target Validation

This section provides detailed, step-by-step methodologies for key experiments to validate the therapeutic potential of 6-bromo-quinazoline compounds.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow: In Vitro EGFR Kinase Assay

Caption: Workflow for a continuous-read in vitro EGFR kinase assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

Dilute the EGFR enzyme, ATP, and a suitable fluorescent peptide substrate (e.g., Y12-Sox) in the kinase buffer to their final desired concentrations.

-

-

Compound Plating:

-

Serially dilute the 6-bromo-quinazoline test compounds in 50% DMSO.

-

Add 0.5 µL of the diluted compounds or a DMSO control to the wells of a 384-well plate.

-

-

Enzyme Addition and Pre-incubation:

-

Add 5 µL of the diluted EGFR enzyme to each well.

-

Pre-incubate the plate at 27°C for 30 minutes.

-

-

Reaction Initiation and Monitoring:

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., λex 360 nm / λem 485 nm) at regular intervals for 30-120 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 6-bromo-quinazoline compounds and a vehicle control (e.g., DMSO). Include a positive control cytotoxic agent (e.g., cisplatin or doxorubicin).

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

-

Incubate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Treatment:

-

Plate and treat cells with the 6-bromo-quinazoline compounds as described for the MTT assay. Include both negative (vehicle) and positive (e.g., staurosporine) controls for apoptosis induction.

-

-

Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well of the 96-well plate containing the treated cells.

-

-

Incubation:

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Luminescence Measurement:

-

Measure the luminescence of each sample using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

-

Conclusion and Future Directions

6-Bromo-quinazoline derivatives represent a highly promising class of compounds with therapeutic potential across multiple disease areas. While their role as EGFR inhibitors in oncology is well-established, this guide has highlighted the expanding landscape of potential targets, including other protein kinases, tubulin, and targets relevant to neurodegenerative and infectious diseases. The provided experimental protocols offer a robust framework for researchers to validate these targets and advance the development of novel 6-bromo-quinazoline-based therapeutics.

Future research should focus on:

-

Multi-target Profiling: Systematically screening 6-bromo-quinazoline libraries against a broad panel of kinases and other relevant targets to identify novel multi-target agents.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features that govern potency and selectivity for different targets.

-

In Vivo Efficacy Studies: Translating promising in vitro findings into relevant animal models of disease.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of these compounds in other disease contexts where the identified targets play a role.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 6-bromo-quinazoline compounds for the benefit of patients worldwide.

References

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, e202201245. [Link]

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

-

Mirgany, T. O., Al-Salem, H. S., Al-Enizy, F., & Rahman, A. F. M. M. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5709. [Link]

-

Li, W., Wang, Y., Zhang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 16(10), 1435. [Link]

-

El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(20), 13589-13603. [Link]

-

Al-Otaibi, F. M., El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

-

Pandey, V., & Singh, R. K. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 209-216. [Link]

-

El-Hashash, M. A., El-Naggar, M., & El-Gendy, N. F. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Pharmaceutica, 60(2), 159-172. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: A Literature Review of the Biological Activities of Substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core - A Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4] Its inherent structural features allow for diverse substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This versatility has earned it the designation of a "privileged structure," a scaffold that is capable of binding to multiple biological targets with high affinity.[3] Over the years, numerous quinazoline derivatives have been successfully developed into clinically approved drugs for treating a range of diseases, from cancer to hypertension, underscoring the therapeutic potential of this remarkable heterocyclic system.[5][6][7][8] This in-depth technical guide aims to provide a comprehensive review of the multifaceted biological activities of substituted quinazolines, with a focus on their applications in modern drug discovery and development. We will delve into their anticancer, antimicrobial, anti-inflammatory, and cardiovascular properties, exploring the underlying mechanisms of action and structure-activity relationships that govern their therapeutic efficacy.

Anticancer Activity: Targeting the Engines of Malignancy

The development of quinazoline-based anticancer agents has been a major focus of research, leading to the approval of several targeted therapies.[9][10] These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells, thereby impeding tumor growth, proliferation, and survival.[9][10]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of anticancer quinazoline derivatives function as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[11][12] Overexpression or mutation of EGFR is a common feature in various cancers, making it an attractive therapeutic target.[11][12] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.[1][11] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[5][9]

The general mechanism of action for quinazoline-based EGFR inhibitors involves their interaction with the ATP-binding pocket of the EGFR kinase domain. The quinazoline core mimics the adenine ring of ATP, while various substituents at the 4- and 6-positions of the quinazoline ring form crucial interactions with specific amino acid residues in the active site, conferring potency and selectivity.[11]

Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Other Anticancer Mechanisms

Beyond EGFR inhibition, substituted quinazolines have been shown to exhibit anticancer activity through various other mechanisms:

-

VEGFR-2 Inhibition: Some quinazoline derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis.[10]

-

Tubulin Polymerization Inhibition: Certain quinazoline analogs have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization.[9] This disruption of the cytoskeleton leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[9]

-

Induction of Apoptosis: Many quinazoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[9][10] This can involve the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[10]

Table 1: Selected Anticancer Quinazoline Derivatives and their Mechanisms

| Compound Class | Target | Mechanism of Action | Representative Cancer Cell Lines | Reference |

| 4-Anilinoquinazolines | EGFR | ATP-competitive inhibition of EGFR kinase activity | A549 (Lung), MCF-7 (Breast) | [11] |

| Triazoloquinazolines | EGFR | Inhibition of EGFR and cell cycle arrest at G2/M phase | HepG2, MCF-7, PC-3, HCT-116, HeLa | [5] |

| Quinazoline-azole hybrids | EGFR | Binding to the EGFR active site | MCF-7, A549 | [12] |

| 2-Aryl-substituted quinazolines | Tubulin | Inhibition of tubulin polymerization | Various cell lines | [9] |

| 6-Substituted quinazolines | VEGFR-2 | Inhibition of VEGFR-2 kinase activity | HepG2 (Hepatocellular carcinoma) | [10] |

Antimicrobial and Antiviral Activity: A Broad Spectrum of Defense

Substituted quinazolines have emerged as a promising class of antimicrobial and antiviral agents, demonstrating activity against a wide range of pathogens.[3][5][13]

Antibacterial Activity

Quinazolinone derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][14] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazoline ring are crucial for their antibacterial potency. For instance, the presence of a naphthyl radical or an amide group has been shown to enhance activity against Staphylococcus aureus and Streptococcus pneumoniae.[13]

Antifungal Activity

Several quinazoline derivatives have also demonstrated promising antifungal activity against various fungal strains.[3][5] The exact mechanisms of their antifungal action are still under investigation, but they are believed to interfere with essential cellular processes in fungi.

Antiviral Activity

The antiviral potential of substituted quinazolines has been explored against a variety of viruses.[5][15] Some derivatives have shown potent activity against influenza viruses, with IC50 values in the low micromolar range.[5] More recently, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel and potent inhibitors of Zika (ZIKV) and Dengue (DENV) virus replication, with EC50 values as low as 86 nM.[16] Myricetin derivatives containing a quinazolinone moiety have also exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV).[17]

Table 2: Antimicrobial and Antiviral Activity of Selected Quinazoline Derivatives

| Compound Class | Pathogen | Activity | Proposed Mechanism | Reference |

| Quinazolin-4(3H)-ones | S. aureus, S. pneumoniae | Bacteriostatic | Inhibition of DNA gyrase and topoisomerase IV | [13] |

| Quinazoline urea analogues | Influenza A (H1N1, H3N2), Influenza B | Inhibition of viral replication | Not fully elucidated | [15] |

| 2,3,6-Trisubstituted quinazolinones | Zika virus, Dengue virus | Potent inhibition of viral replication | Not fully elucidated | [16] |

| Myricetin-quinazolinone hybrids | Tobacco Mosaic Virus (TMV) | Antiviral activity | Binding to TMV coat protein | [17] |

| 4-Thioquinazoline-chalcone hybrids | Tobacco Mosaic Virus (TMV) | Antiviral activity | Not fully elucidated | [18] |

Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[6][19][20] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Some quinazoline benzamide derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[6]

Inhibition of NF-κB Signaling Pathway

A crucial mechanism underlying the anti-inflammatory effects of certain quinazoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. By reducing the phosphorylation of IκBα and p65, these compounds prevent the activation and nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[21]

Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups at specific positions of the quinazolinone system can enhance anti-inflammatory activity.[6] Furthermore, the hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone has been shown to improve their anti-inflammatory potential.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This protocol is a standard in vivo method to screen for acute anti-inflammatory activity.

-

Animal Model: Wistar albino rats of either sex (150-200 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium, 50 mg/kg), and test groups (synthesized quinazoline derivatives, typically at a dose of 100 mg/kg body mass).[4]

-

Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Cardiovascular Activity: From Hypertension to Cardioprotection

Quinazoline derivatives have a long history of use in cardiovascular medicine, primarily as antihypertensive agents.[1][22]

α1-Adrenoceptor Antagonism

Quinazoline-based compounds like prazosin, doxazosin, and terazosin are selective α1-adrenoceptor antagonists.[1][7][22] They block the binding of norepinephrine to α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] These drugs have been widely used in the management of hypertension.[1][22]

Hypotensive and Vasodilatory Effects

Beyond α1-adrenoceptor blockade, other substituted quinazolinones have been shown to possess direct vasodilatory effects, leading to a fall in blood pressure.[23] For instance, certain 3-(substituted benzylidene) hydrazinoacetylamino-2-methyl-6-bromoquinazolin-4(3H)-ones have demonstrated potent hypotensive activity in animal models.[23]

Workflow for Evaluating Cardiovascular Activity of Quinazoline Derivatives

Caption: A typical workflow for the discovery and evaluation of cardiovascularly active quinazoline derivatives.

Synthesis of Biologically Active Quinazolines

A variety of synthetic methodologies have been developed to access the diverse range of biologically active quinazoline derivatives.[11][24] Many of these methods involve the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles.[7][24]

General Synthetic Routes

One common and versatile method for the synthesis of 4-aminoquinazolines starts from 2-aminobenzonitrile.[24] Reaction with dimethylformamide-dimethylacetal (DMF-DMA) yields an intermediate that can then be reacted with various anilines to produce the desired 4-aminoquinazoline derivatives.[24] This reaction can be facilitated by microwave irradiation to shorten the reaction times.[24]

Another important synthetic strategy involves the use of 2-aminobenzamides (anthranilamides) as starting materials. These can be cyclized with various reagents to form the quinazolinone ring system, which can then be further functionalized.[7] For instance, reaction with urea leads to 2,4-quinazolinediones, which are key intermediates for the synthesis of 2,4-disubstituted quinazolines.[7]

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a rich source of inspiration for medicinal chemists and drug discovery scientists. Its remarkable versatility and proven track record in yielding clinically successful drugs highlight its enduring importance. The diverse biological activities of substituted quinazolines, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects, underscore the vast therapeutic potential that remains to be explored.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Derivatives: The design and synthesis of new quinazoline analogs with improved potency, selectivity, and pharmacokinetic properties will continue to be a major thrust.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by quinazoline derivatives will be crucial for rational drug design and the identification of new therapeutic applications.

-

Combination Therapies: Investigating the synergistic effects of quinazoline-based drugs with other therapeutic agents could lead to more effective treatment strategies, particularly in complex diseases like cancer.

-

Targeting Drug Resistance: The development of quinazoline derivatives that can overcome drug resistance mechanisms is a critical area of research, especially in the context of infectious diseases and oncology.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. Retrieved January 22, 2026, from [Link]

-

(PDF) Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). MDPI. Retrieved January 22, 2026, from [Link]

-

(PDF) ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Evaluation of Quinazolinone Derivatives for Cardiovascular Activity. (n.d.). Global Journal of Medical Research. Retrieved January 22, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). International Journal of ChemTech Research. Retrieved January 22, 2026, from [Link]

-

Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. (2021, November 4). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

synthesis, characterization and anti-inflammatory evaluation of substituted quinazolinone derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Comparison of the cardiac effects between quinazoline-based alpha1-adrenoceptor antagonists on occlusion-reperfusion injury. (2007, October 7). PubMed. Retrieved January 22, 2026, from [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Biological activity of Quinazoline: A Review. (2015, September 9). International Journal of Pharma Sciences and Research. Retrieved January 22, 2026, from [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved January 22, 2026, from [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023, January 12). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

- 1. Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. researchgate.net [researchgate.net]

- 16. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of the cardiac effects between quinazoline-based alpha1-adrenoceptor antagonists on occlusion-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medicalresearchjournal.org [medicalresearchjournal.org]

- 24. scielo.br [scielo.br]

The Quinazoline Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Pharmaceutical History of a Versatile Heterocycle

Introduction: The Enduring Legacy of a Fused Heterocycle